2,5-dioxopyrrolidin-1-yl isonicotinate
Overview
Description
2,5-Dioxopyrrolidin-1-yl isonicotinate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety linked to an isonicotinic acid derivative. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl isonicotinate typically involves the reaction of isonicotinic acid with pyrrolidine-2,5-dione derivatives. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of isonicotinic acid and the amine group of pyrrolidine-2,5-dione . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction parameters and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl isonicotinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyrrolidine-2,5-dione compounds .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl isonicotinate has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl isonicotinate involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound is believed to modulate ion channels and neurotransmitter receptors, thereby stabilizing neuronal activity and preventing seizures . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties and interaction with voltage-gated sodium channels.
2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Utilized in the synthesis of heterocyclic compounds with potential biological activity.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Used as a protecting group in organic synthesis.
Uniqueness
2,5-Dioxopyrrolidin-1-yl isonicotinate stands out due to its unique combination of the pyrrolidine-2,5-dione and isonicotinic acid moieties, which impart distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8-1-2-9(14)12(8)16-10(15)7-3-5-11-6-4-7/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKPWIZIGSPFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373057 | |
Record name | 2,5-Pyrrolidinedione, 1-[(4-pyridinylcarbonyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26074-92-0 | |
Record name | 2,5-Pyrrolidinedione, 1-[(4-pyridinylcarbonyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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